molecular formula C9H11BrO3 B2945565 Benzenemethanol, 5-bromo-2-(methoxymethoxy)- CAS No. 181288-97-1

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-

Cat. No.: B2945565
CAS No.: 181288-97-1
M. Wt: 247.088
InChI Key: OBYXRMBHEBBNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-: is an organic compound with the molecular formula C9H11BrO3 It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxymethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- typically involves multiple steps. One common method starts with the protection of the hydroxyl group of benzenemethanol using a methoxymethyl group. This is followed by bromination at the 5-position of the benzene ring. The reaction conditions often involve the use of bromine and a catalyst such as iron powder .

Industrial Production Methods: On an industrial scale, the production of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- can be achieved through a similar multi-step process. The scalability of this process has been demonstrated with significant yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent benzenemethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: 5-bromo-2-(methoxymethoxy)benzaldehyde or 5-bromo-2-(methoxymethoxy)benzoic acid.

    Reduction: Benzenemethanol, 2-(methoxymethoxy)-.

    Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is unique due to the presence of both the bromine and methoxymethoxy groups. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYXRMBHEBBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxymethoxybenzaldehyde (5.00 g) in methanol (50 ml) was added, at 0° C., sodium borohydride (0.46 g). The mixture was stirred for 30 minutes at the same temperature, which was then concentrated. To the concentrate was added ethyl acetate, and the mixture was washed with an aqueous solution of potassium hydrogensulfate and a saturated aqueous saline solution, successively. The organic layer was dried (anhydrous magnesium sulfate), which was then concentrated to leave 5-bromo-2-methoxymethoxybenzyl alcohol (5.04 g) as a pale yellow oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.